molecular formula C13H19BrN4O3S B13606684 tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate

tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate

Cat. No.: B13606684
M. Wt: 391.29 g/mol
InChI Key: UMXKBTSEOOSSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate: is a synthetic organic compound with the molecular formula C13H19BrN4O3S and a molecular weight of 391.29 g/mol . This compound features a tert-butyl group, a piperidine ring, and a thiadiazole moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate typically involves multiple steps, including the formation of the thiadiazole ring, bromination, and subsequent coupling with piperidine and tert-butyl carbamate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiadiazole derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-bromo-1,3

Properties

Molecular Formula

C13H19BrN4O3S

Molecular Weight

391.29 g/mol

IUPAC Name

tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C13H19BrN4O3S/c1-13(2,3)21-12(20)15-8-4-6-18(7-5-8)10(19)9-16-17-11(14)22-9/h8H,4-7H2,1-3H3,(H,15,20)

InChI Key

UMXKBTSEOOSSHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=NN=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.